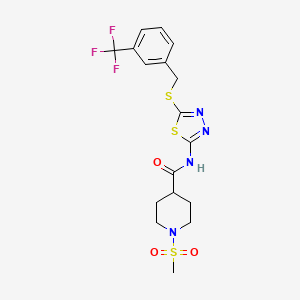

![molecular formula C23H21N3O3S B2548742 2,4-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898455-64-6](/img/structure/B2548742.png)

2,4-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been discussed in various publications . For instance, novel phthalimide derivatives have been synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra . Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones, which are related to the compound , is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . More than 13,000 derivatives have been reported, with over 100 naturally occurring molecules displaying this motif .Aplicaciones Científicas De Investigación

Quinazoline Derivatives and Benzenesulfonamide Compounds in Research

Chemical Synthesis and Structural Characterization : Quinazoline derivatives have been synthesized through various chemical reactions, including the aza Diels-Alder reaction, to produce tetrahydroquinazoline derivatives. These derivatives are structurally characterized using analytical and spectroscopic data, highlighting their potential in medicinal chemistry and material science (Cremonesi et al., 2010).

Pharmacological Applications : Research on quinazoline and benzenesulfonamide derivatives often explores their pharmacological potential. For instance, studies have synthesized and characterized N-substituted quinazolinone sulfonamide derivatives to evaluate their diuretic, antihypertensive, and anti-diabetic activities in rats, indicating their therapeutic potential (Rahman et al., 2014).

Antimicrobial Activity : The antimicrobial activity of quinazolinone–sulfonamide linked hybrid heterocyclic entities has been investigated, showing varied degrees of inhibitory actions against bacteria and fungi. This suggests the use of such compounds in developing new antimicrobial agents (Vanparia et al., 2013).

Antitumor Activity : Some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been identified as a new class of antitumor agents. Their synthesis and in vitro antitumor activity evaluation suggest a promising avenue for cancer treatment research (Alqasoumi et al., 2010).

Enzyme Inhibition and Molecular Docking Studies : Schiff bases derived from sulfonamides have been evaluated for their enzyme inhibitory activity, particularly against enzymes such as cholesterol esterase and tyrosinase. Molecular docking studies further elucidate the interaction mechanisms, providing insights into drug design and development (Alyar et al., 2019).

Propiedades

IUPAC Name |

2,4-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c1-15-8-13-22(16(2)14-15)30(28,29)25-18-9-11-19(12-10-18)26-17(3)24-21-7-5-4-6-20(21)23(26)27/h4-14,25H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFCIJQDKGCTMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methylisoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2548660.png)

![Methyl 2-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2548661.png)

![N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2548663.png)

![ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate](/img/structure/B2548665.png)

![[3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2548666.png)

![(2Z)-2-[(2-chlorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2548680.png)